Chemical Properties & Therapeutic Potential of 2-(5-Bromoimidazo[1,5-a]pyridin-1-yl)morpholine
Chemical Properties & Therapeutic Potential of 2-(5-Bromoimidazo[1,5-a]pyridin-1-yl)morpholine
The following technical guide details the chemical properties, synthesis, and therapeutic utility of 2-(5-Bromoimidazo[1,5-a]pyridin-1-yl)morpholine . This document is structured for researchers in medicinal chemistry and drug discovery, focusing on the molecule's role as a high-value scaffold for IDO1 inhibitors and kinase modulators.[]
[1]
Executive Summary
2-(5-Bromoimidazo[1,5-a]pyridin-1-yl)morpholine (CAS: 2177258-84-1 for HCl salt) is a bifunctional heterocyclic scaffold characterized by an imidazo[1,5-a]pyridine core substituted with a bromine atom at the C5 position and a morpholin-2-yl group at the C1 position.[][2][3][4][5]
Unlike common N-linked morpholine derivatives, this molecule features a C-C bond between the heterocycle and the morpholine ring, preserving the secondary amine of the morpholine. This structural nuance makes it a versatile "chassis" molecule: the free amine allows for fragment growing (via acylation/alkylation), while the aryl bromide serves as a handle for palladium-catalyzed cross-coupling. It is primarily investigated as a key intermediate in the synthesis of Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors and dual IDO/TDO modulators for cancer immunotherapy.
Structural Analysis & Physicochemical Profile
Molecular Architecture
The molecule comprises three distinct pharmacophoric elements:
-
Imidazo[1,5-a]pyridine Core: A fused bicyclic system that is isoelectronic with azulene but possesses significant aromatic character.[] It serves as a bioisostere for indole and azaindole scaffolds.[]
-
5-Bromo Substituent: Located on the pyridine ring, this halogen is electronically activated for oxidative addition, facilitating Suzuki-Miyaura or Buchwald-Hartwig couplings.[]
-
1-(Morpholin-2-yl) Moiety: Attached via its C2 carbon.[] This attachment leaves the morpholine nitrogen (
) unsubstituted, providing a basic center ( ) that enhances aqueous solubility and offers a vector for extending the molecule into solvent-exposed binding pockets.
Calculated Properties
| Property | Value (Predicted) | Significance |
| Molecular Formula | -- | |
| Molecular Weight | 282.14 g/mol | Fragment-like, ideal for lead optimization.[] |
| cLogP | ~1.8 - 2.2 | Moderate lipophilicity; good membrane permeability.[] |
| TPSA | ~45 Ų | High oral bioavailability potential.[] |
| H-Bond Donors | 1 (Morpholine NH) | Critical for H-bonding or further derivatization.[] |
| H-Bond Acceptors | 3 (N, O) | Interaction points for kinase hinge regions or IDO1 heme pockets. |
| Basicity (pKa) | ~8.5 (Morpholine N) | Forms stable salts (e.g., HCl), improving formulation. |
Synthetic Routes & Methodology
The synthesis of 1,5-disubstituted imidazo[1,5-a]pyridines typically relies on the cyclodehydration of
Retrosynthetic Analysis
The most robust route involves the condensation of 6-bromo-2-(aminomethyl)pyridine with a protected morpholine-2-carboxylic acid derivative, followed by cyclization and deprotection.[]
Detailed Synthetic Protocol
Step 1: Amide Coupling
-
Reagents: 6-Bromo-2-(aminomethyl)pyridine (1.0 eq),
-Boc-morpholine-2-carboxylic acid (1.1 eq), HATU (1.2 eq), DIPEA (2.0 eq).[] -
Solvent: DMF or DCM.
-
Conditions: Stir at RT for 4–12 h.
-
Mechanism: Standard peptide coupling forms the amide bond, linking the pyridine precursor to the morpholine scaffold.
Step 2: Cyclodehydration (Vilsmeier-Haack Type) []
-
Reagents:
(excess) or Burgess Reagent. -
Conditions: Reflux in toluene or 1,2-dichloroethane (80–100°C).[]
-
Mechanism: The amide oxygen is activated by
, followed by intramolecular nucleophilic attack by the pyridine nitrogen. Aromatization yields the imidazo[1,5-a]pyridine core.[6] -
Note: The Boc group is acid-labile and may be cleaved during
treatment, or removed in a subsequent step with TFA/HCl.[]
Step 3: Salt Formation
-
Reagents: 4M HCl in Dioxane.
-
Product: Isolation of the hydrochloride salt ensures stability and prevents oxidation of the morpholine amine.[]
Visualization of Synthesis
Figure 1: Convergent synthesis via cyclodehydration of amide precursors.
Reactivity Profile & SAR Logic
This molecule is designed as a divergent intermediate . Its reactivity profile allows medicinal chemists to independently modify two distinct vectors.[]
Vector A: The C5-Bromide (Suzuki/Buchwald Handle)
The bromine at position 5 is electronically coupled to the pyridine nitrogen.[] It is highly reactive toward Palladium(0) oxidative addition.
-
Application: Introduction of aryl/heteroaryl groups to target the hydrophobic pocket of enzymes (e.g., IDO1).
-
Preferred Conditions:
, , Dioxane/Water, 90°C.
Vector B: The Morpholine Nitrogen (Solubility/Interaction Handle)
The secondary amine is a nucleophile.
-
Application: Can be functionalized via reductive amination (with aldehydes), acylation (with acid chlorides), or
(with fluoropyridines). -
Medicinal Utility: Modulating pKa, improving blood-brain barrier (BBB) penetration, or reaching solvent-exposed residues (e.g., Asp/Glu) in the target protein.
Vector C: The C3 Position (Electrophilic Substitution)
The C3 position of the imidazo[1,5-a]pyridine is electron-rich.
-
Reactivity: Susceptible to electrophilic aromatic substitution (EAS), such as halogenation (NBS/NIS) or formylation (Vilsmeier).
-
Utility: Allows for the introduction of a third diversity point if needed (e.g., a "tail" group).
SAR Visualization
Figure 2: Orthogonal reactivity map identifying three distinct modification vectors.
Medicinal Chemistry Applications
IDO1/TDO Inhibition
The imidazo[1,5-a]pyridine scaffold is a privileged structure for inhibiting Indoleamine 2,3-dioxygenase 1 (IDO1) , a heme-containing enzyme that suppresses T-cell activity in the tumor microenvironment.
-
Mechanism: The pyridine nitrogen (N2) often coordinates to the heme iron of IDO1.[]
-
Role of 5-Br: The 5-position substituent typically occupies Pocket A (hydrophobic cleft).[] Replacing Br with a phenyl or naphthyl group significantly boosts potency (IC50 < 50 nM).
-
Role of Morpholine: The morpholine group at C1 likely points toward the entrance of the active site, improving solubility and metabolic stability compared to planar aromatic substituents.
Kinase Inhibition
The scaffold mimics the adenosine ring of ATP.[]
-
Binding: The N2 and C3-H can form a donor-acceptor motif with the kinase hinge region.[]
-
Selectivity: The 5-bromo group forces the molecule into a specific conformation, potentially inducing selectivity for PI3K or specific tyrosine kinases.[]
References
-
Imidazo[1,5-a]pyridines in Medicinal Chemistry. PubMed Central. (2025). Review of synthetic strategies and biological activities. Link
-
Synthesis of imidazo[1,5-a]pyridines. Organic Chemistry Portal. Comprehensive list of synthetic methodologies including copper-catalyzed cyclizations. Link
-
Novel 5 or 8-substituted imidazo[1,5-a]pyridines as IDO/TDO inhibitors. Google Patents. (WO2016161960). Describes the specific utility of this scaffold in cancer immunotherapy. Link
-
2-(5-Bromoimidazo[1,5-a]pyridin-1-yl)morpholine HCl Product Entry. Fluorochem. Commercial availability and physical data.[][7] Link
Sources
- 2. CAS#:125969-54-2 | 2-(Dimethylamino)acetaldehyde hydrochloride | Chemsrc [chemsrc.com]
- 3. 2-(5-溴咪唑并[1,5-a]吡啶-1-基)吗啉盐酸盐 | 2-(5-Bromoimidazo[1,5-a]pyridin-1-y | 2177258-84-1 - 乐研试剂 [leyan.com]
- 4. china.guidechem.com [china.guidechem.com]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. Imidazo(1,5-a)pyridine | C7H6N2 | CID 274090 - PubChem [pubchem.ncbi.nlm.nih.gov]
